2,4-Imidazolidinedione, 5,5-diethyl-3-methyl-
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Overview
Description
2,4-Imidazolidinedione, 5,5-diethyl-3-methyl- is a heterocyclic organic compound with a five-membered ring structure It is a derivative of imidazolidinedione, characterized by the presence of two ethyl groups and one methyl group attached to the nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diethyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethylamine with methyl isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 5,5-diethyl-3-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its commercial viability.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-diethyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-diethyl-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diethyl-3-methyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-: This compound has a similar structure but lacks the ethyl groups.
2,4-Imidazolidinedione, 5,5-dimethyl-: This compound has two methyl groups instead of ethyl groups.
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: This compound has one ethyl and one methyl group.
Uniqueness
2,4-Imidazolidinedione, 5,5-diethyl-3-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
10274-46-1 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5,5-diethyl-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-4-8(5-2)6(11)10(3)7(12)9-8/h4-5H2,1-3H3,(H,9,12) |
InChI Key |
ZAWHTJSDBGTWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)CC |
Origin of Product |
United States |
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